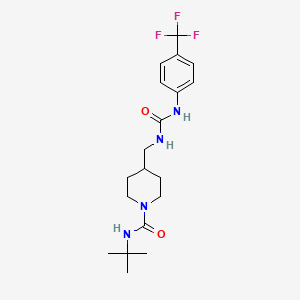

N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide

Description

N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide is a structurally complex small molecule characterized by a piperidine core substituted with a tert-butyl carboxamide group and a urea-linked 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the urea linkage contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

N-tert-butyl-4-[[[4-(trifluoromethyl)phenyl]carbamoylamino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27F3N4O2/c1-18(2,3)25-17(28)26-10-8-13(9-11-26)12-23-16(27)24-15-6-4-14(5-7-15)19(20,21)22/h4-7,13H,8-12H2,1-3H3,(H,25,28)(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQJFHAZAAYSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Urea Formation: The urea moiety can be formed by reacting an amine with an isocyanate or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tert-butyl group.

Reduction: Reduction reactions could target the urea moiety or other functional groups.

Substitution: Substitution reactions might occur at the aromatic ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide could have various applications:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins or enzymes, inhibiting their activity or altering their function. The trifluoromethyl group could enhance binding affinity to certain targets, while the piperidine ring might facilitate membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison with key analogs:

Table 1: Structural Comparison of Piperidine-Based Ureas and Carboxamides

*Calculated based on molecular formula.

Key Observations :

Substituent Effects :

- The para-trifluoromethylphenyl group in the target compound and analog 10d (Table 1) enhances binding affinity compared to meta-substituted analogs (e.g., 7e with meta-trifluoromethylphenyl, ESI-MS m/z 340.1 ).

- Replacement of the urea linkage with thiourea (e.g., 7d ) reduces molecular weight but may compromise metabolic stability due to increased susceptibility to oxidation .

Functional Activity: BCTC (15), a TRPV1 antagonist, shares the tert-butylphenyl carboxamide motif but replaces the urea with a chloro-pyridinyl group. BCTC exhibits nanomolar potency (IC₅₀ ~5 nM for TRPV1), suggesting that the target compound’s urea linkage could offer a divergent pharmacological profile . 10d and 10e (Table 1) demonstrate high yields (>90%) and similar molecular weights, indicating that piperazine-thiazole hybrids may offer synthetic advantages over benzothioamides (e.g., 7d, 60.7% yield) .

Structure-Activity Relationship (SAR) Insights

- Urea Position : Para-substituted trifluoromethylphenyl ureas (e.g., target compound, 10d ) generally show higher target affinity than meta-substituted variants (e.g., 7e ) due to optimized steric and electronic interactions .

- Core Modifications : Replacing piperidine with piperazine (e.g., BCTC ) or benzothioamide (e.g., 7d ) alters binding kinetics. For instance, BCTC’s piperazine-carboxamide structure confers potent TRPV1 inhibition, whereas benzothioamides may favor other targets like kinases .

Biological Activity

N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide, a compound characterized by its complex structure, has garnered attention in pharmacological research for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide is CHFNO, with a molecular weight of 345.35 g/mol. The structure includes a piperidine ring, a trifluoromethyl group, and a ureido linkage, which are significant in determining its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The piperidine moiety is known for its ability to interact with neurotransmitter receptors, including dopamine and serotonin receptors, which may contribute to its neuropharmacological effects.

- Enzyme Inhibition : The ureido group can serve as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways related to inflammation and cancer progression.

Antitumor Activity

In recent studies, compounds similar to N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide have shown promising antitumor effects. For instance, derivatives with similar structural features have demonstrated cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the MAPK/ERK pathway .

Antimicrobial Properties

Research has indicated that compounds containing the trifluoromethylphenyl group exhibit antimicrobial activity. This is likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes. Specific derivatives have been tested against Gram-positive and Gram-negative bacteria, showing variable MIC (Minimum Inhibitory Concentration) values .

Study 1: Antituberculosis Activity

A study investigating structurally related compounds found that certain piperidine derivatives exhibited significant anti-tuberculosis activity. The most active compounds had MIC values ranging from 1.4 to 18.8 μg/mL against Mycobacterium tuberculosis. The presence of the trifluoromethyl group was crucial for enhancing the compounds' potency .

| Compound | MIC (μg/mL) | Structure Features |

|---|---|---|

| 4b | 1.4 | R stereochemistry at hydroxyl |

| 4m | 1.7 | S stereochemistry with trifluoromethyl |

Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, similar piperidine derivatives were evaluated for their effects on dopamine receptors. The findings suggested that these compounds could act as dopamine receptor antagonists, potentially useful in treating conditions like schizophrenia .

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that while some derivatives show promising biological activity, they may also exhibit side effects that limit their therapeutic application. For instance, in vivo studies revealed significant side effects associated with certain structural modifications, necessitating further optimization for improved safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.